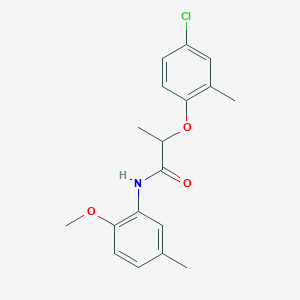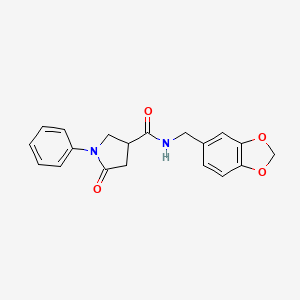![molecular formula C20H11BrN2O5 B4888289 4-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4888289.png)
4-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 4-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one is not fully understood. However, studies have suggested that it exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. It has also been shown to inhibit acetylcholinesterase activity, which is involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that 4-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one has low toxicity and does not cause significant biochemical or physiological effects at low concentrations. However, at high concentrations, it can cause cytotoxicity and induce oxidative stress.
实验室实验的优点和局限性
One of the advantages of using 4-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one in lab experiments is its potential as a multifunctional compound with various applications. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in different applications.
未来方向
There are several future directions for research on 4-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one. One direction is to further investigate its potential as an anticancer agent and as a treatment for Alzheimer's disease. Another direction is to optimize its use as a fluorescent probe and as a catalyst for organic reactions. Additionally, more research is needed to explore its potential use in water treatment and as a sensor for detecting heavy metal ions.
Conclusion:
In conclusion, 4-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one is a chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its use in different applications.
合成方法
The synthesis of 4-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one involves the reaction of 2-bromo-4-nitrophenylhydrazine with 2-furylcarboxaldehyde in the presence of a catalyst such as acetic acid. The resulting product is then reacted with phenyl isocyanate to form the final compound.
科学研究应用
4-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one has been studied for its potential applications in various fields such as medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has shown promising results as an anticancer agent and as a potential treatment for Alzheimer's disease. In material science, it has been studied for its potential applications as a fluorescent probe and as a catalyst for organic reactions. In environmental science, it has been studied for its potential use in water treatment and as a sensor for detecting heavy metal ions.
属性
IUPAC Name |
(4Z)-4-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]-2-phenyl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11BrN2O5/c21-16-10-13(23(25)26)6-8-15(16)18-9-7-14(27-18)11-17-20(24)28-19(22-17)12-4-2-1-3-5-12/h1-11H/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMYBDYIJYJULQ-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Br)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Br)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[4-(2-tert-butyl-5-methylphenoxy)butyl]pyrrolidine](/img/structure/B4888249.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-(3-methoxypropyl)benzamide](/img/structure/B4888256.png)
![3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4888261.png)
![2-ethoxy-4-{[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B4888275.png)
![N-{2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4888278.png)
![2-{[(2-mesityl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B4888279.png)
![N-[({2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}amino)carbonothioyl]-2-furamide](/img/structure/B4888287.png)

![methyl 2,7,7-trimethyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4888298.png)

![5-cyclopropyl-7-(difluoromethyl)-2-(4-morpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4888311.png)